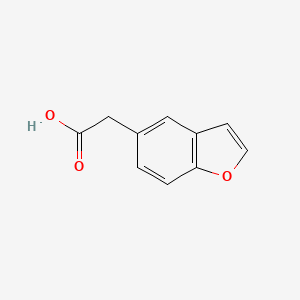

2-(Benzofuran-5-YL)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBNKYATQJDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142935-60-2 | |

| Record name | 5-Benzofuranacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzofuran 5 Yl Acetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes

Classical organic synthesis often relies on condensation reactions to build complex molecular architectures. One established route involves the cyclisation of a phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene at elevated temperatures to form the 2-arylbenzofuran core. jocpr.com Similar acid-catalyzed condensation and cyclization reactions are a cornerstone in benzofuran (B130515) synthesis. jocpr.com

Another example is the condensation of a substituted benzofuran ketone, such as 2-acetyl-5-bromo benzofuran, with malononitrile. ekb.eg This reaction, typically conducted in boiling benzene (B151609) with ammonium (B1175870) acetate (B1210297) and acetic acid, proceeds via a Knoevenagel condensation to yield an intermediate that can be further elaborated. ekb.eg These methods, while foundational, often require harsh conditions but remain useful for specific substitution patterns.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of complex benzofuranylacetic acid derivatives.

A notable example is the one-pot, two-stage synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.com This process begins with the condensation of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid in acetonitrile, followed by an acid-catalyzed intramolecular cyclization. mdpi.com This approach is valued for its use of readily available starting materials and an easy work-up procedure that can circumvent the need for chromatographic purification. mdpi.com Similarly, MCRs utilizing aryl glyoxals, phenols, and p-toluenesulfonamide, catalyzed by indium trichloride, have been employed to produce 2-aryl-3-aminobenzofuran derivatives. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetovanillone | 4-Methoxyphenylglyoxal | Meldrum's Acid | 1. Et₃N, MeCN; 2. HCl, AcOH, reflux | Substituted 2-(Benzofuran-3-yl)acetic acid | mdpi.com |

| Phenol (B47542) | Aryl Glyoxal | p-Toluenesulfonamide | InCl₃, Dichloromethane | 2-Aryl-3-aminobenzofuran | rsc.orgrsc.org |

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under milder conditions than classical methods. Both Brønsted acids and transition metals have been extensively used to facilitate the synthesis of 2-(benzofuran-5-yl)acetic acid and its derivatives.

Brønsted acids are frequently employed to catalyze key cyclization and rearrangement steps in benzofuran synthesis. nih.gov For instance, the final step in the multicomponent synthesis involving Meldrum's acid is an intramolecular cyclization promoted by a mixture of hydrochloric and acetic acids. mdpi.com Triflic acid has also been reported as an effective Brønsted acid mediator for constructing benzofuran cores. nih.gov

In other approaches, acetic acid is used as a catalyst for the one-pot synthesis of benzofuran derivatives from benzoquinones. nih.govacs.org The acid protonates the benzoquinone, initiating a cascade of reactions including ring opening, addition, oxidation, and lactonization to yield the final product. nih.govacs.org Novel systems, such as Brønsted acid ionic liquids, have also been explored as green and efficient catalysts for synthesizing benzofuran structures. rsc.org

Transition metals are widely used to catalyze the formation of C-C and C-O bonds essential for constructing the benzofuran ring. nih.gov

Copper-based Catalysis: Copper catalysts are significant in benzofuran synthesis. nih.govacs.org The coupling of cuprous aryl acetylides with o-halophenols is a common approach to building the 2-arylbenzofuran skeleton. jocpr.com More contemporary methods utilize copper iodide (CuI) as a catalyst, often in conjunction with other metals or in one-pot procedures. nih.govacs.org For example, copper iodide has been used as a co-catalyst with palladium in Sonogashira coupling reactions to synthesize benzofuran derivatives from terminal alkynes and iodophenols. nih.govacs.org Copper bromide has also been used to promote the cyclization of chalcones to form benzofuranone heterocycles. nih.gov

Palladium-promoted Catalysis: Palladium is one of the most versatile metals for benzofuran synthesis. nih.govacs.org The Sonogashira coupling reaction, which couples terminal alkynes with aryl halides, is a powerful tool. rsc.orgresearchgate.net This reaction, often catalyzed by a combination of palladium and copper species, allows for the coupling of an alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the benzofuran ring system. nih.govacs.orgresearchgate.netrsc.org Palladium acetate is another common catalyst, used in reactions between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.govacs.org Palladium-catalyzed cycloisomerization of specific phenol derivatives is another effective strategy. researchgate.net

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran | nih.govacs.orgrsc.org |

| Pd(OAc)₂ | Coupling/Condensation | Aryl Boronic Acid, 2-(2-Formylphenoxy)acetonitrile | Benzoyl-substituted Benzofuran | nih.govacs.org |

| CuBr₂ | Cyclization | Chalcone (B49325) | Benzofuranone | nih.gov |

| PdX₂ + KX | Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenol | 2-Methylene-2,3-dihydrobenzofuran-3-ol | researchgate.net |

The final step in many synthetic sequences toward 2-(benzofuran-yl)acetic acids is the conversion of a precursor functional group, most commonly an ester or thioamide, into the desired carboxylic acid.

Hydrolysis of an ester is a standard method to obtain the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions. For example, ethyl 2-(benzofuran-5-yl)acetate can be hydrolyzed using a mixture of hydrochloric acid and ethanol. Alternatively, saponification using a base like potassium hydroxide (B78521) in an alcohol/water mixture is a very common and effective method for hydrolyzing ethyl or methyl esters of benzofuranylacetic acids to their corresponding carboxylates, which are then acidified to yield the final product. iucr.org The hydrolysis of a methyl ester has also been accomplished using lithium iodide in pyridine (B92270). nih.gov

In another strategy, a thioamide intermediate, formed via a Willgerodt–Kindler rearrangement, can be hydrolyzed to the carboxylic acid. rsc.org This hydrolysis proceeds smoothly using aqueous ethanol, often in the presence of a base like potassium hydroxide, and can be performed on a gram scale with high yields. rsc.orgvulcanchem.com

| Precursor Functional Group | Reagents and Conditions | Product | Scale/Yield | Reference |

|---|---|---|---|---|

| Ethyl Ester | KOH, Water/Methanol (B129727), reflux | Carboxylic Acid | Not specified | iucr.org |

| Methyl Ester | LiI, Pyridine, heat | Carboxylic Acid | Not specified | nih.gov |

| Thioamide | KOH, Ethanol/Water, reflux | Carboxylic Acid | 90% (gram scale) | rsc.org |

| Ethyl Ester | HCl, Ethanol | Carboxylic Acid | Not specified |

Catalytic Strategies

Targeted Synthesis of Substituted Derivatives and Analogs

The targeted synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships in various research contexts, including drug discovery. Strategies often focus on either modifying the benzofuran ring system or altering the acetic acid side chain.

A primary method for creating substituted benzofuran cores is through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins terminal alkynes with aryl halides, is a powerful tool. rsc.org For instance, an appropriately substituted o-halophenol can be coupled with an alkyne under palladium-copper catalysis, leading to simultaneous cyclization and the formation of the benzofuran ring. rsc.org This approach allows for the introduction of various substituents onto the aromatic ring prior to the main coupling reaction. Studies have shown that catalysts like PdCl₂(PPh₃)₂ can be more efficient than others, such as Pd(PPh₃)₄, for this transformation. rsc.org

Another key strategy involves the functionalization of a pre-formed benzofuran nucleus. For example, the synthesis of 2-Aryl-1-benzofuran-5-carboxaldehyde has been achieved using organocuprate chemistry, starting from a 2-halophenol. jocpr.com This aldehyde at the C-5 position serves as a versatile handle for further modifications, including its conversion to the desired acetic acid side chain through reactions like the Wittig reaction followed by hydrolysis, or oxidation sequences.

Once the this compound core is obtained, the carboxylic acid group itself is a prime site for derivatization.

Amide Formation : The conversion of the carboxylic acid to a wide range of amides can be readily achieved using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This allows for the introduction of various amine fragments, potentially altering the molecule's properties. nih.govvulcanchem.com

Esterification : The synthesis of corresponding esters, such as methyl esters, can be accomplished through Fischer esterification by refluxing the acid in an alcohol like methanol with a catalytic amount of strong acid (e.g., H₂SO₄). nih.gov

Side Chain Elongation : The acetic acid side chain can be further modified. For example, the methyl ester of a benzofuranyl acetic acid can be treated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide (e.g., ethyl iodide) to extend the side chain. nih.gov

The following table summarizes various synthetic strategies for producing substituted benzofuran derivatives relevant to the synthesis of this compound analogs.

| Synthetic Strategy | Key Reagents/Catalysts | Targeted Modification | Typical Yields | Reference |

| Sonogashira Coupling-Cyclization | PdCl₂(PPh₃)₂, CuI, Triethylamine | Construction of substituted benzofuran core | Good | rsc.org |

| Organocuprate Condensation | Organocuprate, 2-halophenol, Pyridine | Introduction of functional groups at C-5 (e.g., -CHO) | Moderate | jocpr.com |

| Amide Coupling | EDC, Amine | Conversion of carboxylic acid to amide | 60-70% | nih.gov |

| Fischer Esterification | H₂SO₄, Methanol | Conversion of carboxylic acid to ester | ~75% | nih.gov |

| Willgerodt–Kindler Rearrangement | Sulfur, Morpholine | Forms a thioamide precursor to the acetic acid | 66% (thioamide), 90% (acid hydrolysis) | vulcanchem.com |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligands (e.g., bpy) | Direct functionalization of the benzofuran ring | 30-80% | vulcanchem.comacs.org |

Exploration of Reaction Mechanisms

The synthesis of the benzofuran scaffold is often facilitated by transition-metal catalysis, with palladium and copper being particularly prominent. acs.org The mechanisms of these reactions have been a subject of extensive study to optimize reaction conditions and expand their scope.

Palladium and Copper-Catalyzed Mechanisms: A common route to benzofurans involves the palladium and copper co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne. The mechanism is believed to proceed through a catalytic cycle involving both metals. acs.org The reaction initiates with the oxidative addition of the palladium(0) catalyst to the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the aryl-palladium(II) complex and the copper acetylide generates a palladium complex containing both the aryl and alkynyl groups. Subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. This is followed by an intramolecular cyclization (hydroalkoxylation) of the phenolic hydroxyl group onto the alkyne, which can be promoted by the copper catalyst or other Lewis acids, to form the benzofuran ring. rsc.orgacs.org

Rhodium-Catalyzed Synthesis: Rhodium-based catalysts have also been employed for synthesizing benzofuran derivatives. The catalytic cycle is proposed to involve several key steps: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. vulcanchem.com This pathway allows for the construction of substituted benzofurans with high efficiency.

Acid-Catalyzed Cyclization and Rearrangement: Acid catalysts, including both Brønsted and Lewis acids, facilitate intramolecular cyclizations to form the benzofuran ring. vulcanchem.comnih.gov For example, a Brønsted acid like acetic acid can protonate a benzoquinone derivative, initiating a sequence of ring-opening, water addition, oxidation, and finally lactonization to yield a benzofuran structure. nih.gov

Another important mechanistic pathway is the vulcanchem.comvulcanchem.com-sigmatropic rearrangement. rsc.org Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) have been shown to effectively promote this type of rearrangement in the synthesis of dihydrobenzofurans, which can then be oxidized to the corresponding benzofurans. rsc.org

The Willgerodt–Kindler reaction provides a pathway to synthesize the acetic acid moiety from a methyl ketone precursor. The mechanism involves the reaction of an aryl methyl ketone with sulfur and a secondary amine like morpholine. The ketone is converted to an enamine, which then reacts with sulfur to form a complex series of intermediates, ultimately leading to a thioamide. This thioamide can then be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. vulcanchem.com

Structural Elucidation and Advanced Characterization Studies

X-ray Crystallography and Solid-State Structural Investigations

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure and crystal packing of aryl-acetic acids are predominantly governed by a combination of strong and weak intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties. In numerous analogous structures, such as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid and various methylated or halogenated derivatives, molecules are linked by pairs of O—H⋯O hydrogen bonds. scienceopen.comnih.goviucr.org This interaction involves the hydroxyl group of one carboxylic acid and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule. This robust and highly directional interaction is a defining feature in the crystal structures of carboxylic acids. nih.govresearchgate.net

π-π Stacking: The planar, aromatic benzofuran (B130515) ring system facilitates π-π stacking interactions. These interactions are observed in several related crystal structures, where the furan (B31954) or benzene (B151609) rings of adjacent molecules overlap. mdpi.comiucr.org In the crystal structure of 2-(3-methylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid, for example, aromatic π–π interactions between the furan rings of neighboring benzofuran systems are present, with centroid–centroid distances measured at 3.500(3) Å and 3.605(3) Å. iucr.org These stacking forces contribute significantly to the cohesion and thermodynamic stability of the crystal lattice. The interplay between π-π stacking and hydrogen bonding is a key factor in determining the solid-state emission properties of benzofuran derivatives. cncb.ac.cnrsc.org

Table 1: Hydrogen Bond Geometry in Analogous Benzofuran Acetic Acid Derivatives

| Compound | Interaction (D—H⋯A) | D⋯A Distance (Å) | Reference |

|---|---|---|---|

| 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid | O—H⋯O | 2.645 (2) | iucr.org |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid | O—H⋯O | - | scienceopen.comnih.gov |

| 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | O—H⋯O | 2.717 (2) | iucr.org |

| 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid | O—H⋯O | - | nih.gov |

Dimer and Supramolecular Assembly Formation

The powerful O—H⋯O hydrogen bonds are the primary drivers for the formation of distinct supramolecular synthons.

Dimer Formation: Like most carboxylic acids, 2-(benzofuran-5-yl)acetic acid is expected to form centrosymmetric dimers in the solid state. This occurs through the pairing of O—H⋯O hydrogen bonds between two molecules, creating a characteristic eight-membered ring motif known as an R²₂(8) loop. iucr.orgresearchgate.netiucr.org This dimeric unit is a fundamental building block in the crystal structures of a vast array of benzofuran acetic acid analogues and other arylalkanoic acids. iucr.orgiucr.orgnih.govnih.gov The formation of these inversion-related dimers is a consistent and predictable feature confirmed by single-crystal X-ray diffraction studies of many similar compounds. iucr.orgiucr.orgiucr.orgnih.gov

Supramolecular Assembly: These robust carboxylic acid dimers further self-assemble into higher-order structures through the weaker, yet cumulatively significant, intermolecular forces. The π-π stacking of the benzofuran rings and C—H⋯O or C—H⋯π hydrogen bonds organize the dimers into extended arrangements, such as one-dimensional stacks or two-dimensional layers. scienceopen.comiucr.orgiucr.org For example, in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, the dimeric units assemble into supramolecular layers. scienceopen.comnih.gov In other cases, dimers are packed into stacks along a crystal axis, stabilized by C-H···π or π-π interactions. iucr.orgiucr.orgnih.gov The specific nature of the substituents on the benzofuran ring can influence the exact geometry of this final supramolecular assembly.

Table 2: Supramolecular Assembly in Analogous Benzofuran Derivatives

| Compound | Primary Synthon | Secondary Interactions | Resulting Assembly | Reference |

|---|---|---|---|---|

| 2-(3-Methylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid | Centrosymmetric Dimer (O—H⋯O) | C—H⋯O, π-π stacking | Stacks | iucr.org |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid | Centrosymmetric Dimer (O—H⋯O) | C—H⋯O(ring) | Layers | scienceopen.comnih.gov |

| 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid | Centrosymmetric Dimer (O—H⋯O) | C—H⋯π | Stacks | nih.gov |

| 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid | Inversion Dimer (O—H⋯O) | C—H⋯O | Sheets | iucr.org |

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzofuran (B130515) derivatives. physchemres.orgjetir.org By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the behavior of these molecules. researchgate.netsemanticscholar.org

Geometry Optimization and Electronic Structure Analysis

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 2-(benzofuran-5-YL)acetic acid, a process known as geometry optimization. physchemres.org These calculations have confirmed that the benzofuran ring system is largely planar. physchemres.org Theoretical predictions of bond lengths and angles generally show good agreement with experimental data obtained from X-ray diffraction, with minor deviations attributed to the fact that calculations are performed on a single molecule in the gaseous phase, while experiments are conducted on a solid-state crystal lattice. physchemres.org For instance, in a related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, the calculated C=O bond length of the carboxylic acid group was found to be slightly shorter than the experimentally determined value. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.netsamipubco.com

The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netsamipubco.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scholaris.ca For various benzofuran derivatives, this energy gap has been calculated to understand their potential for charge transfer within the molecule. samipubco.com

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (5-bromo-benzofuran-3-yl)-acetic acid hydrazide | -6.46 | -3.11 | 3.35 scholaris.ca |

| Generic Benzofuran Derivative BA7 | -5.3445 | - | Lower energy gap indicates higher reactivity samipubco.com |

| Generic Benzofuran Derivative BA6 | -7.5393 | - | Higher ionization potential samipubco.com |

| Generic Benzofuran Derivative BA3 | - | -2.3228 | Higher electron affinity samipubco.com |

Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. These descriptors, derived from conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). samipubco.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). samipubco.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scholaris.ca

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ²/2η ). samipubco.com

These descriptors provide a quantitative basis for comparing the reactivity of different benzofuran derivatives and predicting their behavior in chemical reactions. samipubco.com

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 5.3445 - 7.5393 | Indicates the tendency to lose an electron. samipubco.com |

| Electron Affinity (A) | 1.4824 - 2.3228 | Reflects the ability to accept an electron. samipubco.com |

| Global Electrophilicity (ω) | > 1.5 | Values greater than 1.5 eV suggest a strong electrophilic nature. samipubco.com |

Molecular Docking and Dynamics Simulations

Computational techniques are also instrumental in exploring the potential biological activity of this compound and its analogs by simulating their interactions with protein targets.

Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netajrconline.org This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For benzofuran derivatives, docking studies have been performed to investigate their binding to various biological targets, such as enzymes and receptors. researchgate.netresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. vulcanchem.com For example, the acetic acid moiety of benzofuran derivatives has been shown to form critical hydrogen bonds with amino acid residues like Lysine and Aspartate in the ATP-binding pocket of protein kinases. vulcanchem.com

Prediction of Binding Affinities and Modes

Computational docking studies are instrumental in predicting the binding affinities and interaction modes of ligands with biological targets. For the benzofuran class of compounds, molecular docking has been employed to elucidate potential therapeutic applications. While specific docking studies for this compound are not extensively detailed in the provided literature, research on closely related analogues provides a strong indication of its potential binding behavior.

For instance, studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) have utilized molecular docking to evaluate its pharmaceutical potential. researchgate.net Similarly, docking simulations of (Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid with fungal cytochrome P450 revealed a binding affinity of -8.2 kcal/mol, highlighting hydrogen bonds with Arg-372 and hydrophobic interactions involving the benzofuran moiety. Another study identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity for the EcDsbA protein, with X-ray crystallography confirming its binding in a hydrophobic groove. researchgate.net

Furthermore, molecular docking of novel benzofuran-based derivatives has shown good binding modes in the active site of the acetylcholinesterase enzyme, comparable to the native ligand donepezil. nih.gov Benzofuran derivatives have also been investigated as inhibitors of the PTPase-1B enzyme, which is implicated in insulin (B600854) resistance. nih.gov Computational studies on these related structures underscore the utility of in silico methods to predict and understand the molecular interactions that underpin the biological activities of the benzofuran scaffold.

Table 1: Predicted Binding Affinities for Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| (Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Fungal Cytochrome P450 (1OSY) | -8.2 | Hydrogen bonds with Arg-372; hydrophobic pocket occupation. vulcanchem.com |

| 2-(6-bromobenzofuran-3-yl)acetic acid | EcDsbA | KD = 326 ± 25 µM (for analogue 25) | Binding in a hydrophobic groove. researchgate.net |

| Novel Benzofuran Derivatives (e.g., 7c, 7e) | Acetylcholinesterase (AChE) | IC50 = 0.058 µM (for 7c) | Similar binding mode to donepezil. nih.gov |

| Benzofuran Biphenyl (B1667301) Derivatives | PTPase-1B | - | Interaction with receptor binding site. nih.gov |

| Benzofuran Hybrids (e.g., Compound 8) | PI3K / VEGFR-2 | IC50 = 2.21 nM (PI3K), 68 nM (VEGFR-2) | Dual inhibitory effect. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of compounds with their biological activities. For benzofuran derivatives, several QSAR models have been developed to guide the design of new, more potent molecules. These studies use various molecular descriptors to build statistically significant models.

A QSAR study on 2-phenylbenzofuran (B156813) derivatives utilized multiple linear regression to model the relationship between quantum chemical descriptors and biological activity. physchemres.org The statistical quality of the developed QSAR models was validated using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv). physchemres.org In another study focusing on benzofuran biphenyl derivatives as PTPase-1B inhibitors, a QSAR model was generated that explained over 95% of the variance in experimental activity. nih.gov This model highlighted the importance of molar refractivity and hydrophobic substituents at specific positions for inhibitory action. nih.gov

For a series of arylbenzofuran derivatives acting as histamine (B1213489) H3-receptor antagonists, a statistically significant QSAR model was generated with a squared correlation coefficient (r²) of 0.8662. derpharmachemica.com This model indicated that descriptors related to the count and separation of specific atoms (e.g., triple-bonded atoms from nitrogen) were crucial for activity. derpharmachemica.com Similarly, a 3D-QSAR analysis of benzofuran-based acetylcholinesterase inhibitors revealed the importance of the alkyl group's position on the phenyl moiety for activity. nih.gov These studies collectively demonstrate that QSAR is a powerful tool for understanding the structural requirements for the biological activity of benzofuran compounds.

Table 2: Summary of QSAR Studies on Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target/Activity | Key Descriptors | Statistical Parameters |

|---|---|---|---|

| 2-Phenylbenzofuran Derivatives | General Biological Activity | Quantum Chemical Descriptors | R², R²adj, R²cv physchemres.org |

| Benzofuran Biphenyl Derivatives | PTPase-1B Inhibition | Molar Refractivity, Hydrophobicity | r = 0.86, F-test = 42.697 nih.gov |

| Arylbenzofuran Derivatives | Histamine H3-Receptor Antagonism | T_3_N_5, T_C_C_7, T_2_3_5 | r² = 0.8662, q² = 0.6029 derpharmachemica.com |

| Benzofuran-based Derivatives | Acetylcholinesterase Inhibition | 3D-QSAR fields (steric, electrostatic) | Importance of alkyl group position. nih.gov |

| Benzofuran and Indole Derivatives | HKMT Inhibition | minHBint4, Wlambdal.unity | R² = 0.9328, Q²LOO = 0.9212 eurjchem.com |

Nonlinear Optical (NLO) Properties Assessment

The assessment of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications, such as optical switching and data storage. physchemres.org Benzofuran derivatives have been identified as promising candidates for NLO materials due to their π-conjugated systems, which facilitate electron density redistribution under an external electric field. vulcanchem.comphyschemres.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. physchemres.orgrsc.org Studies on 2-phenylbenzofuran and its derivatives, calculated at the GGA-PBE/6-31G(d,p) level of theory, have shown remarkable NLO properties. The first-order hyperpolarizability (β), a key measure of NLO activity, for these derivatives was found to vary significantly, indicating their potential. physchemres.org For instance, the calculated first-order hyperpolarizability of 2-phenylbenzofuran derivatives ranged from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.orgresearchgate.net

Similar computational investigations have been performed on other benzofuran derivatives. For 2-(5-methyl-1-benzofuran-3-yl) acetic acid, NLO properties were computed at the DFT level. researchgate.net A study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) also involved the determination of the first static hyperpolarizability, second hyperpolarizability, and polarizability. rsc.orgsemanticscholar.org These theoretical assessments reveal that the benzofuran scaffold is a viable platform for designing molecules with significant NLO response, driven by its electronic structure and potential for charge transfer. rsc.orgsemanticscholar.org

Table 3: Calculated NLO Properties of Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Computational Method | Dipole Moment (Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |

|---|---|---|---|---|

| 2-Phenylbenzofuran Derivatives | GGA-PBE/6-31G(d,p) | N/A | N/A | 4.00 x 10⁻³⁰ to 43.57 x 10⁻³⁰ physchemres.org |

| 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) | DFT | N/A | N/A | N/A researchgate.net |

| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine | DFT/B3LYP/6-311++G(d,p) | Data available | Data available | Data available rsc.orgsemanticscholar.org |

Biological Activities and Pharmacological Potential

Antimicrobial Activities

The benzofuran (B130515) scaffold is a cornerstone in the development of new antimicrobial agents. rsc.org Its derivatives have demonstrated a wide spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria. core.ac.ukresearchgate.net

Antibacterial Efficacy

Derivatives of benzofuran have shown notable efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain 2,4,6-trimethoxy benzofuran derivatives, such as benzofuran carbohydrazide, have exhibited excellent activity against E. coli and S. aureus. rsc.org Similarly, a benzofuran carboxylic acid derivative displayed remarkable activity against P. aeruginosa and S. pyogenes. rsc.org While some synthesized series of benzofuran derivatives were found to be inactive against strains like Staphylococcus aureus and Salmonella typhimurium, others have shown significant potential. nih.gov For example, a study on new benzofuran–pyrazole (B372694) hybrids revealed broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. nih.gov Another study highlighted that compounds incorporating a pyrazole moiety demonstrated good activity against E. coli, K. pneumonia, and S. typhimurium. researchgate.net

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Benzofuran carbohydrazide | E. coli, S. aureus | Excellent activity (Inhibition Zone = 26-27 mm) | rsc.org |

| Benzofuran carboxylic acid | P. aeruginosa, S. pyogenes | Remarkable activity (Inhibition Zone = 21-23 mm) | rsc.org |

| Benzofuran–pyrazole hybrids | Various bacteria | MIC values: 2.50–20 µg/mL | nih.gov |

| Quinolone-carbohydrazides | E. coli, K. pneumonia, S. typhimurium | Good activity at 25 mg/ml | researchgate.net |

Antifungal Efficacy

The antifungal potential of benzofuran derivatives is an area of active investigation, though the available literature is somewhat limited. rsc.org Nevertheless, studies have shown promising results. For example, benzofuran-5-ol (B79771) derivatives have been synthesized and tested, with many showing good in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov In one study, certain benzofuran derivatives exhibited better activity against Fusarium oxysporum (FOX) than the nystatin (B1677061) control, with inhibition halos of 28 to 32 mm. rsc.orgmdpi.com Other research has identified benzofuranyl pyrazole derivatives with promising activity against C. albicans, surpassing the reference compound fluconazole. rsc.org However, not all derivatives show activity; one series of substituted benzofurans was inactive against Candida albicans and Aspergillus niger. core.ac.uk

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound Type | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida, Aspergillus, C. neoformans | Good antifungal activity | nih.gov |

| Benzofuran derivatives | Fusarium oxysporum (FOX) | Inhibition halos: 28-32 mm | rsc.orgmdpi.com |

| Benzofuranyl pyrazole derivatives | C. albicans | More promising than fluconazole | rsc.org |

| Quinolone-carbohydrazides | A. flavus, C. neoformans | Good activity (53-57% inhibition) at 50 µg/ml | researchgate.net |

Antiviral Properties (e.g., Anti-HIV)

Benzofuran derivatives have emerged as a significant class of compounds with potential antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net Research has shown that compounds incorporating the benzofuran scaffold can act as potent inhibitors of key viral enzymes. For example, certain 3-benzoylbenzofurans and their pyrazole derivatives have been identified as potent inhibitors of HIV, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and others inhibiting HIV entry or protease activity. nih.gov One pyrazole derivative, 5f , was found to be a particularly active protease inhibitor with an IC50 value of 31.59 ± 3.83 µM. nih.gov Other studies have synthesized novel benzofuran-transition metal complexes that showed more potent HIV inhibitory activity than the reference drug Atevirdine. nih.gov The benzoimidazolylpyrrole derivative 4 , for instance, demonstrated a high therapeutic index. nih.gov

Table 3: Anti-HIV Activity of Selected Benzofuran Derivatives

| Compound Class | Target/Mechanism | Potency (IC50/EC50) | Reference |

|---|---|---|---|

| 3-Benzoylbenzofuran (4b) | HIV-1 Pseudovirus (Q23) | IC50: 0.49 ± 0.11 µM | nih.gov |

| Pyrazole derivative (5f) | HIV-1 Pseudovirus (Q23) | IC50: 0.39 ± 0.13 µM | nih.gov |

| Pyrazole derivative (5f) | HIV-1 Protease | IC50: 31.59 ± 3.83 µM | nih.gov |

| Benzoimidazolylpyrrole derivative (4) | HIV | EC50: 9x10⁻⁶ µM | nih.gov |

Antitubercular Activity

The benzofuran nucleus is a recognized scaffold in the development of agents against Mycobacterium tuberculosis. researchgate.netasianpubs.org A number of derivatives have shown significant promise. For example, a series of benzofuran-oxadiazole conjugates were evaluated for their activity against Mycobacterium phlei and Mycobacterium tuberculosis H37RV. asianpubs.org Compounds with a bromine atom at the 5th or 6th position of the benzofuran ring exhibited the highest activity against M. tuberculosis H37RV, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. asianpubs.orgscispace.com Another study involving quinoline-carbohydrazide derivatives found that one analogue showed good antitubercular activity at an MIC of 12.5 µg/ml, with others showing significant activity at 25 µg/ml. researchgate.net Docking studies have also suggested that benzofuran derivatives can effectively bind to key mycobacterial enzymes like pantothenate synthetase. nih.gov

Table 4: Antitubercular Activity of Benzofuran-Oxadiazole Conjugates

| Compound | Substitution on Benzofuran Ring | MIC against M. tuberculosis H37RV (µg/mL) | Reference |

|---|---|---|---|

| 7l | 5-Bromo | 3.125 | asianpubs.orgscispace.com |

| 7m | 6-Bromo | 3.125 | asianpubs.orgscispace.com |

| 7k | 6-Chloro | 6.25 | scispace.com |

| 7g | 6-Hydroxy | 12.5 | scispace.com |

Antivirulence Mechanisms (e.g., DsbA Enzyme Inhibition)

A novel approach to combatting bacterial infections is through antivirulence therapy, which aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance. The thiol-disulfide oxidoreductase enzyme DsbA is a key target in this strategy, as it is crucial for the proper folding of virulence factors in many Gram-negative bacteria. mdpi.comresearchgate.net A fragment-based drug discovery approach has identified benzofuran derivatives as a new class of E. coli DsbA inhibitors. mdpi.comnih.gov

Starting with a low-affinity hit, 2-(6-bromobenzofuran-3-yl)acetic acid, chemical elaboration led to the development of more potent inhibitors. mdpi.com X-ray crystallography has shown that these benzofuran analogues bind to a hydrophobic groove adjacent to the enzyme's active site. mdpi.comresearchgate.net This binding inhibits the oxidative activity of DsbA, thereby attenuating bacterial virulence. nih.gov The development of these inhibitors, which target a periplasmic protein, represents a promising strategy for creating broad-spectrum antivirulence agents. researchgate.netmdpi.com

Table 5: DsbA Inhibition by Benzofuran Derivatives

| Compound | Modification | Binding Affinity (KD) | Reference |

|---|---|---|---|

| 2-(6-bromobenzofuran-3-yl)acetic acid (6) | Initial Hit Fragment | High mM | mdpi.com |

| Compound 25 | Elaborated analogue | 326 ± 25 µM | mdpi.com |

| Compound 28 | Elaborated analogue | 341 ± 57 µM | mdpi.com |

Anti-inflammatory Effects

The benzofuran scaffold is also associated with significant anti-inflammatory properties. researchgate.netresearchgate.net Research has explored various derivatives for their ability to modulate inflammatory pathways. For instance, two new benzofuran derivatives isolated from Liriope spicata var. prolifera, namely 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, exhibited significant inhibitory activity against neutrophil respiratory burst with IC50 values of 4.15 and 5.96 µM, respectively. nih.gov

Furthermore, a series of benzofuran pyrazole derivatives were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Several compounds from this series exhibited promising anti-inflammatory effects, with protection ranging from 66.62% to 72.23%. researchgate.net Similarly, newly synthesized benzofuran–pyrazole hybrids showed substantial anti-inflammatory effects, assessed by their ability to stabilize human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25%. nih.gov These findings underscore the potential of benzofuran-based compounds as a source for novel anti-inflammatory agents. researchgate.net

Table 6: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound Class/Name | Assay | Activity/Measurement | Reference |

|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | IC50: 4.15 ± 0.07 µM | nih.gov |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | IC50: 5.96 ± 0.37 µM | nih.gov |

| Benzofuran pyrazole derivatives (4d, 4h, 5d) | Carrageenan-induced rat paw edema | 66.62% - 72.23% protection | researchgate.net |

| Benzofuran–pyrazole hybrids | HRBC membrane stabilization | 86.70% - 99.25% stabilization | nih.gov |

Anticancer and Antiproliferative Potentials

The benzofuran nucleus is a central component in many compounds investigated for their anticancer properties. rsc.orgtaylorandfrancis.com These derivatives have been shown to exert their effects through various mechanisms, including the induction of cell death (apoptosis) and inhibition of critical pathways for tumor growth and survival. nih.govtaylorandfrancis.com

Dual PI3K/VEGFR2 Inhibition

The Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways are crucial for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). The inhibition of these pathways is a key strategy in modern cancer therapy.

Research into novel benzofuran hybrids has identified molecules capable of dual inhibition of both PI3K and VEGFR2. One such study highlighted a benzofuran-based thiosemicarbazone derivative, compound 8 , which demonstrated potent inhibitory activity against both PI3K and VEGFR-2, with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov This dual-action mechanism suggests that compounds based on the benzofuran scaffold have the potential to be developed as effective anticancer agents targeting both the tumor cells and their blood supply.

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer therapies aim to reactivate this process in tumor cells.

Several studies have confirmed the pro-apoptotic capabilities of benzofuran derivatives.

Benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells. ontosight.ai

A synthetic benzofuran derivative, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide , was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing their apoptosis. nih.gov

The benzofuran hybrid compound 8 , a dual PI3K/VEGFR2 inhibitor, was also observed to induce a significant increase in late-stage apoptosis in HeLa cervical cancer cells. nih.gov

Natural benzofurans, such as Angelicin , have been reported to effectively trigger apoptosis in human neuroblastoma cells, indicating potential in treating this type of cancer. rsc.org

These findings collectively suggest that the benzofuran moiety, a key feature of 2-(Benzofuran-5-YL)acetic acid, is a promising scaffold for developing agents that can selectively kill cancer cells by activating their intrinsic death programs.

Cytotoxic Activity against Specific Cell Lines

Cytotoxicity assays are used to determine the ability of a compound to kill cancer cells. Simple derivatives of benzofuran, such as 2- and 3-benzofuranocarboxylic acids, have been reported to exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov More complex derivatives have also been extensively tested, demonstrating the broad potential of this chemical class.

| Compound Class/Derivative | Target Cell Lines | Key Findings |

| Benzofuran-based thiosemicarbazone (compound 8 ) | HePG2 (Hepatocellular Carcinoma), Hela (Cervical Carcinoma) | Showed very strong inhibition with low IC₅₀ values. nih.gov |

| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | HCC (Human Hepatocellular Carcinoma) | Inhibited cell growth. nih.gov |

| Brominated benzofuran derivatives | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervix Carcinoma) | Showed significant and selective cytotoxic activity against cancer cell lines. |

| Angelicin (Natural Benzofuran) | SH-SY5Y (Neuroblastoma) | Effectively induces apoptosis. rsc.org |

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer and neurodegenerative disorders. Antioxidants can neutralize these harmful species. The benzofuran structure is a known feature in compounds with significant antioxidant activity. rsc.orgresearchgate.net For instance, the natural benzofuran Ailanthoidol exhibits antioxidant properties. nih.gov Studies on synthetic derivatives have further confirmed this potential, suggesting that the benzofuran ring system is a valuable template for designing new antioxidant agents. ontosight.airesearchgate.net

Neurological and Neuroprotective Activities

The benzofuran scaffold is present in compounds that have shown promise in addressing neurological conditions, particularly neurodegenerative diseases like Alzheimer's. rsc.org

Anti-Alzheimer's Disease Agents

Alzheimer's disease is a complex neurodegenerative disorder characterized by factors such as low acetylcholine (B1216132) levels, the aggregation of β-amyloid peptides, and oxidative stress. The development of multi-target agents is a promising therapeutic strategy. Benzofuran-based compounds are of significant interest because they can act on multiple pathological pathways of the disease. rsc.org

Research has shown that benzofuran derivatives can function as:

Cholinesterase Inhibitors : Preventing the breakdown of the neurotransmitter acetylcholine.

Inhibitors of β-Amyloid Aggregation : Targeting the formation of amyloid plaques, a key hallmark of Alzheimer's.

A study on 2-arylbenzofuran derivatives found that they possessed good dual inhibitory activity against both cholinesterases and β-secretase (BACE1), the enzyme that initiates β-amyloid production. google.com This multi-target capability underscores the potential of the benzofuran chemical structure, as found in this compound, for the development of novel therapies for Alzheimer's disease.

Protection Against Neurotoxicity

The benzofuran structure is a key feature in several compounds studied for their neuroprotective capabilities. While direct studies on this compound are limited, related benzofuran-type stilbenes have demonstrated significant protective activity against glutamate-induced neurotoxicity. nih.gov For instance, compounds like moracin O, R, and P showed notable protection against cell death in human neuroblastoma SK-N-SH cells. nih.gov These effects are thought to be mediated through pathways like the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov The general class of benzofuran derivatives has been explored for treating neurodegenerative diseases, acting as neuroprotective agents. google.com

Thyroid Hormone Receptor (THR) Modulation

Currently, there is no available scientific literature or research data that establishes a direct interaction or modulatory activity of this compound with thyroid hormone receptors (THR). Research on this specific compound has not ventured into its effects on the endocrine system, particularly THR modulation.

Metabolic and Cardiovascular System Modulation

Benzofuran derivatives have been extensively studied for their roles in metabolic and cardiovascular regulation, showing promise in addressing conditions like diabetes, hyperlipidemia, and hypertension.

G Protein-Coupled Receptor 40 (GPR40) and Free Fatty Acid Receptor 1 (FFA1) Agonism

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a significant target for type 2 diabetes treatment because its activation enhances glucose-stimulated insulin (B600854) secretion. spandidos-publications.comresearchgate.net While this compound itself is a foundational structure, extensive research has focused on its derivatives. Specifically, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as potent and selective GPR40/FFA1 agonists. scienceopen.comiucr.orgresearchgate.netiucr.org

One notable derivative, TAK-875, emerged from the optimization of this benzofuran acetic acid scaffold. researchgate.netcellagentech.com It is an orally available GPR40 agonist that enhances insulin secretion in a glucose-dependent manner, which helps improve glucose tolerance without the high risk of hypoglycemia. spandidos-publications.comresearchgate.netresearchgate.net The development of these agonists, including various fused-ring alkanoic acids, demonstrates the importance of the benzofuran acetic acid core in designing effective GPR40/FFA1 modulators. acs.orgbindingdb.org

Table 1: GPR40/FFA1 Agonist Activity of Benzofuran Derivatives

| Compound/Derivative Class | Activity | Key Findings | References |

|---|---|---|---|

| (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives | GPR40/FFA1 Agonist | Potent, selective, and orally bioavailable agonists. | scienceopen.comiucr.orgresearchgate.netiucr.org |

| TAK-875 | Selective GPR40 Agonist | Enhances glucose-dependent insulin secretion; improves glucose tolerance. | spandidos-publications.comresearchgate.netcellagentech.com |

Antihyperlipidemic and Antihypertensive Activities

The benzofuran nucleus is integral to compounds showing potential for managing lipid levels and blood pressure. Benzofuranyl methanols have been reported as hypolipidemic agents. pharmatutor.org Studies on benzofuran-based chromenochalcones have demonstrated antidyslipidemic activity in animal models, effectively lowering serum triglyceride and total cholesterol levels. nih.gov This is achieved partly by increasing the activity of lecithin-cholesterol acyltransferase (LCAT) and post-heparin lipolytic activity (PHLA), which are crucial for lipid metabolism. nih.gov

In the context of hypertension, various benzofuran derivatives have been found to possess antihypertensive properties. derpharmachemica.comrsc.org Compounds such as morpholinomethyl benzofurans have shown promising hypotensive activity. jst.go.jp The structural framework of this compound is related to dual-acting antihypertensive agents that can function as both AT1 receptor antagonists and NEP enzyme inhibitors. google.com

Antiarrhythmic and Vasodilating Effects

Benzofuran derivatives are well-documented for their cardiovascular effects, particularly in treating cardiac arrhythmias and promoting vasodilation. Amiodarone (B1667116), a prominent benzofuran-based pharmaceutical, is a highly effective antiarrhythmic agent used for both ventricular and supraventricular arrhythmias. derpharmachemica.comrsc.org Its success has spurred the development of other derivatives, like dronedarone, for treating conditions such as atrial fibrillation. jst.go.jpdrugbank.com Several aminobenzofuran derivatives have also shown significant antiarrhythmic activity. pharmatutor.org

Furthermore, the benzofuran scaffold contributes to vasodilating effects. jst.go.jp Natural compounds from Ammi visnaga L., such as Khellin and Visnagin, possess strong vasodilating activities. jst.go.jp Synthetic benzofuran–morpholinomethyl–pyrazoline hybrids have been synthesized and shown to have significant vasodilatation properties in isolated rat aortic rings. jst.go.jp

Table 2: Cardiovascular Activities of Benzofuran Derivatives

| Activity | Example Compounds/Derivatives | Mechanism/Effect | References |

|---|---|---|---|

| Antihyperlipidemic | Benzofuranyl methanols, Benzofuran-based chromenochalcones | Lower serum triglyceride and total cholesterol. | pharmatutor.orgnih.gov |

| Antihypertensive | Morpholinomethyl benzofurans, Dual-acting AT1/NEP inhibitors | Vasodilation, antagonism of AT1 receptor. | derpharmachemica.comrsc.orgjst.go.jpgoogle.com |

| Antiarrhythmic | Amiodarone, Dronedarone, Aminobenzofuran derivatives | Multichannel blocking, restoration of normal sinus rhythm. | pharmatutor.orgderpharmachemica.comrsc.orgdrugbank.com |

| Vasodilating | Khellin, Visnagin, Benzofuran–morpholinomethyl–pyrazoline hybrids | Relaxation of vascular smooth muscle. | jst.go.jp |

Enzyme Inhibition Studies (Beyond PI3K/VEGFR2)

While the prompt excludes PI3K and VEGFR2, the benzofuran scaffold is a versatile inhibitor of various other enzymes. Benzofuran derivatives have been shown to inhibit enzymes such as farnesyltransferase, carbonic anhydrase, and cholinesterase. nih.gov For example, novel oxindole/benzofuran hybrids have been designed as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), which are relevant targets in cancer therapy. nih.gov Specifically, certain derivatives showed potent sub-micromolar inhibitory activity against both CDK2 and GSK-3β. nih.gov Additionally, some benzofuran derivatives have demonstrated inhibitory effects on aromatase and Candida albicans N-myristoyl-transferase. pharmatutor.org

Cytochrome P450 (CYP) Enzyme Inhibition

Cytochrome P450 enzymes are crucial in the metabolism of a wide array of compounds, and their inhibition can significantly alter the efficacy and safety of drugs. Research has shown that certain benzofuran derivatives can act as inhibitors of these enzymes. For instance, 2-(Benzofuran-3-yl)acetic acid has been identified as an inhibitor of specific cytochrome P450 enzymes. smolecule.com This inhibitory action is a key consideration in drug development, as it can influence drug-drug interactions. smolecule.comevotec.com

In a study on second-generation NS5B inhibitors, a boronic acid analog demonstrated low micromolar inhibition of CYP2C9. acs.org In contrast, a related benzoxaborole derivative showed a significantly lower risk of directly inhibiting major CYP isoforms like CYP1A2 and CYP2D6. acs.org Docking studies with fungal cytochrome P450 have also revealed potential binding interactions with related benzofuran structures. vulcanchem.com

| Compound/Analog | CYP Isoform | Inhibitory Activity |

| 2-(Benzofuran-3-yl)acetic acid | Specific CYP enzymes | Inhibitor smolecule.com |

| Boronic acid analog | CYP2C9 | Low micromolar inhibition acs.org |

| Benzoxaborole derivative | CYP1A2, CYP2D6 | Low risk of direct inhibition acs.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes. nih.gov The inhibition of specific CA isoforms, particularly those associated with tumors like hCA IX and XII, has emerged as a promising strategy in cancer therapy. nih.gov

Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms. nih.gov In one study, benzofuran derivatives with benzoic or hippuric acid moieties linked to a 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tail via a ureido linker were investigated. nih.gov Several of these compounds demonstrated potent and selective inhibition of the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II. nih.govnih.gov

Specifically, benzofuran-containing carboxylic acid derivatives 9b , 9e , and 9f acted as submicromolar hCA IX inhibitors with KI values of 0.91, 0.79, and 0.56 μM, respectively. nih.gov These compounds also showed selectivity against hCA IX over the off-target hCA I and II isoforms. nih.gov Inhibition of the cytosolic isoform hCA II was generally moderate to weak, with KI values ranging from 3.1 to 67.1 μM. nih.gov

| Compound | hCA Isoform | Inhibition Constant (KI) |

| 9b | hCA IX | 0.91 μM nih.gov |

| 9e | hCA IX | 0.79 μM nih.gov |

| 9f | hCA IX | 0.56 μM nih.gov |

| 9a | hCA II | 7.9 μM nih.gov |

| 9c | hCA II | 3.1 μM nih.gov |

| 9d | hCA II | 4.1 μM nih.gov |

| 9f | hCA II | 7.2 μM nih.gov |

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-α Converting Enzyme (TACE) is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic target for various inflammatory diseases. Research has indicated that benzofuran derivatives, when combined with cyclic β-amino hydroxamic acid scaffolds, can exhibit potent and selective TACE inhibitory activity. nih.govsemanticscholar.org

Other Noteworthy Biological Activities

Antiallergic Activity

Certain benzofuran derivatives have demonstrated potential as antiallergic agents. For example, a novel benzofuran compound, 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide, extracted from Tephrosia purpurea, has shown antiallergic activity. scispace.com Similarly, 4-methoxybenzofuran-5-carboxamide from the same plant also revealed antiallergic properties. scispace.com Further studies have explored the synthesis of novel series of orally active antiallergic agents based on benzofuran and benzothiophene (B83047) structures. acs.orggoogle.com

Insecticidal and Antifeedant Activity

Benzofuran derivatives have been investigated for their potential as botanical insecticides. Ailanthoidol, a neolignan with a 2-aryl benzofuran skeleton, has been reported to possess antifeedant activities. ijpsonline.com Benzofurans in the tremetone (B1683225) and euparin (B158306) series have been tested for their antifeedant effects against the insect Spodoptera littoralis. mdpi.com The results indicated that the most potent antifeedant compounds were among the tremetone series. mdpi.com Additionally, some synthetic benzofuran derivatives have shown insecticidal activity against various pests. agrojournal.org

Uricosuric and Diuretic Activity (for related benzofuran carboxylic acids)

Several studies have focused on the diuretic and uricosuric properties of benzofuran carboxylic acid derivatives. Research on 6,7-dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids revealed that certain derivatives with lower alkyl substituents displayed potent diuretic and saluretic activities. jst.go.jpresearcher.life Hyperuricosuric activity was also observed in some of these compounds. jst.go.jpresearcher.life

Interestingly, a distinct separation of diuretic and uricosuric actions was found in the enantiomers of a racemic diuretic uricosuric agent, 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid. nih.govbiocrick.comnih.gov The (+)-enantiomer was responsible for the diuretic and saluretic activity, while the (-)-enantiomer was responsible for the uricosuric activity. nih.govnih.gov

| Compound Class/Derivative | Observed Activity | Key Findings |

| 6,7-Dichloro-5-N,N-disubstituted sulfamoyl-2,3-dihydro-benzofuran-2-carboxylic acids | Diuretic and Saluretic jst.go.jpresearcher.life | Lower alkyl substituents showed most potent activity. jst.go.jp |

| 6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acids with a 5-sulfamoyl group | Hyperuricosuric jst.go.jpresearcher.life | Observed in derivatives with relatively small substituents. jst.go.jp |

| (+)-enantiomer of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)-2-benzofurancarboxylic acid | Diuretic and Saluretic nih.govnih.gov | Responsible for all diuretic and saluretic activity in chimpanzee studies. nih.gov |

| (-)-enantiomer of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)-2-benzofurancarboxylic acid | Uricosuric nih.govnih.gov | Responsible for all of the uricosuric activity in chimpanzee studies. nih.gov |

Structure Activity Relationship Sar and Pharmacophore Development

Correlating Structural Variations with Biological Efficacy

Structure-activity relationship (SAR) studies for benzofuran (B130515) derivatives have revealed that substitutions on the benzofuran core are critical for biological activity. mdpi.comnih.gov The introduction of various substituents at different positions on the benzofuran ring system can significantly modulate the pharmacological properties of the resulting compounds.

Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. mdpi.com More recent research has expanded on these findings, showing that the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings of the scaffold play a key role in determining the compound's biological profile. nih.govnih.gov

For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. mdpi.com This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. The position of the halogen is a critical determinant of its effect on biological activity. mdpi.com

Substituents at the 5-position of the benzofuran ring, such as hydroxyl, halogen, and amino groups, have also been shown to be closely related to the antibacterial activity of these compounds. nih.gov

| Position of Variation | Type of Variation | Observed Impact on Biological Efficacy | Reference |

|---|---|---|---|

| Benzofuran Ring | Halogen (Br, Cl, F) addition | Significant increase in anticancer activities. | mdpi.com |

| C-2 Position | Ester or heterocyclic ring substitutions | Crucial for cytotoxic activity. | mdpi.com |

| 5-Position | Hydroxyl, halogen, or amino group substitution | Closely related to antibacterial activity. | nih.gov |

Identification of Key Pharmacophores within the Benzofuran Acetic Acid Scaffold

A pharmacophore model represents the key structural features of a molecule that are responsible for its biological activity. nih.govmdpi.com For the benzofuran acetic acid scaffold, several key pharmacophoric features have been identified through extensive SAR studies.

The essential components of the pharmacophore for this class of compounds generally include:

The Benzofuran Scaffold : The fused benzene and furan ring system forms the core structural motif. mdpi.com This rigid, planar structure serves as the foundation for the spatial arrangement of other functional groups.

The Acetic Acid Moiety : The carboxylic acid group is a critical feature, often acting as a key interaction point with biological targets, for example, by forming hydrogen bonds or salt bridges.

Substituent Positions : Specific positions on the benzofuran ring (such as C-2, C-3, C-5, and C-6) have been identified as key points for modification to enhance potency and selectivity. mdpi.comnih.govmdpi.com

The spatial relationship between these features is crucial for optimal interaction with the target protein. The development of a pharmacophore model helps in the rational design of new derivatives with improved activity by ensuring that new modifications maintain the essential pharmacophoric elements. nih.gov

Enantiomeric Studies and Stereochemical Influence on Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. researchgate.netmdpi.com For derivatives of 2-(Benzofuran-5-YL)acetic acid, the introduction of a substituent at the α-carbon of the acetic acid side chain creates a chiral center. While specific enantiomeric studies on this compound itself are not extensively documented in the reviewed literature, the importance of stereochemistry in related structures is well-established.

In many classes of arylalkanoic acids, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions; the binding site of a target protein is chiral and will preferentially interact with one enantiomer. Studies on other benzofuran derivatives have shown that stereochemistry can significantly affect target binding and biological activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced activity of a specific isomer. researchgate.netmdpi.com Therefore, it is highly probable that the biological activity of chiral derivatives of this compound would also be stereochemically dependent.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. mdpi.comnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

A notable application of this approach involved the use of a benzofuran acetic acid derivative as a starting fragment to develop inhibitors of the Escherichia coli DsbA enzyme, a key factor in bacterial virulence. mdpi.comfao.orgnih.govlatrobe.edu.au In this study, biophysical screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a fragment with millimolar affinity for EcDsbA. mdpi.comnih.gov

This initial fragment was then chemically elaborated at various positions around the benzofuran scaffold. X-ray crystallography confirmed that these elaborated analogues bound to a hydrophobic groove adjacent to the enzyme's catalytic site. Subsequent binding affinity studies, conducted using NMR, identified derivatives with significantly improved dissociation constants (KD). mdpi.comnih.gov This work demonstrates the potential of using the benzofuran acetic acid scaffold as a starting point in FBDD to develop novel therapeutic agents. mdpi.com

| Compound | Modification from Initial Fragment | Dissociation Constant (KD) in µM | Reference |

|---|---|---|---|

| 2-(6-bromobenzofuran-3-yl)acetic acid | Initial Fragment Hit | High mM affinity | mdpi.comnih.gov |

| Compound 25 | Elaboration at C-6 position | 326 ± 25 | mdpi.comnih.gov |

| Compound 28 | Elaboration at C-6 position | 341 ± 57 | mdpi.comnih.gov |

Bioisosteric Modifications and Their Impact on Activity

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. drughunter.com This approach has been applied to the benzofuran acetic acid scaffold to explore new chemical space and optimize biological activity.

One example of a bioisosteric modification is the replacement of the benzofuran ring with an indole ring. mdpi.com In this case, the oxygen atom of the furan ring is replaced by a secondary amine (NH). This change can potentially introduce new hydrogen bonding interactions with the target protein and provides a new vector for chemical elaboration through N-alkylation. mdpi.com While in one study the synthesized indole analogues did not show binding, the strategy remains a valid approach in drug design. mdpi.com Benzofuran itself has been investigated as a bioisostere for indole in the design of serotonin receptor ligands. nih.gov

Another common bioisosteric replacement is the substitution of the carboxylic acid moiety with a tetrazole ring. mdpi.comtandfonline.com The tetrazole ring is a well-established carboxylic acid bioisostere because it is metabolically stable and has a similar pKa. tandfonline.comcambridgemedchemconsulting.com This modification can improve properties such as lipophilicity and bioavailability. tandfonline.com The synthesis of a tetrazole bioisostere of a benzofuran acetic acid derivative has been reported, demonstrating the application of this strategy to the scaffold. mdpi.com

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Benzofuran Ring | Indole Ring | Introduce new H-bond interactions; provide new point for chemical modification. | mdpi.com |

| Carboxylic Acid | Tetrazole Ring | Increase metabolic stability; improve lipophilicity and bioavailability. | mdpi.comtandfonline.comcambridgemedchemconsulting.com |

Applications in Chemical Biology and Analytical Research

Utilization as a Core Scaffold for Designing Novel Bioactive Compounds

The benzofuran (B130515) nucleus is a prominent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities. nih.gov Consequently, 2-(Benzofuran-5-YL)acetic acid serves as an excellent starting point for the design and synthesis of new therapeutic agents. Researchers leverage the benzofuran core and the acetic acid moiety to generate libraries of derivatives with potential applications in treating various diseases.

The biological activity of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran ring. For instance, studies have shown that substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity and strain specificity. nih.gov The acetic acid group at the 5-position offers a convenient handle for further chemical modifications, such as the formation of amides and esters, which can alter the compound's solubility, stability, and pharmacokinetic properties.

The following table summarizes research findings on bioactive compounds derived from benzofuran scaffolds, highlighting the versatility of this structural motif.

| Derivative Class | Target/Activity | Research Findings |

| Benzofuran-based pyrazoles | Antimicrobial | Hybrid molecules containing benzofuran and pyrazole (B372694) rings have shown promising activity against various bacterial and fungal strains. scielo.br |

| Benzofuran-tetrazoles | Anti-Alzheimer's | These derivatives have been investigated for their potential to inhibit the aggregation of β-amyloid plaques. |

| Benzofuran-chalcone hybrids | Anticancer | Hybrid compounds incorporating a chalcone (B49325) moiety have demonstrated cytotoxic effects against cancer cell lines. |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | Antifungal | These compounds have shown potent activity against fungal species such as C. krusei, C. neoformans, and A. niger. nih.gov |

Ligand Design for Metal Ions and Catalytic Applications

The oxygen atom in the furan (B31954) ring and the carboxylate group of this compound can act as coordination sites for metal ions, making it a suitable ligand for the formation of metal complexes. These complexes can exhibit interesting catalytic properties, playing a role in various organic transformations.

The synthesis of benzofuran derivatives itself often relies on metal-based catalysis. For example, palladium and copper catalysts are frequently employed in Sonogashira coupling reactions to construct the benzofuran ring system. plos.org This highlights the intrinsic relationship between benzofuran chemistry and transition metal catalysis. The ability of this compound to form stable complexes with metal ions opens up possibilities for its use in the development of new catalysts with specific selectivities and efficiencies.

Reference Standard for Analytical Method Development and Validation in Drug Development

In the pharmaceutical industry, the development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of drug products. Reference standards are highly purified compounds used as a benchmark for these analytical procedures. This compound serves as a fully characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Lumacaftor. axios-research.com

Its applications in this context include:

Analytical Method Development: Used to develop and optimize chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of the API and its related impurities.

Method Validation: Employed to assess the performance characteristics of an analytical method, including its accuracy, precision, linearity, and specificity, in accordance with regulatory guidelines. axios-research.comich.org

Quality Control (QC): Utilized in routine QC testing of raw materials, intermediates, and final drug products to ensure they meet the required specifications. axios-research.com

The availability of well-characterized this compound as a reference standard is essential for the reliable analysis of pharmaceuticals containing this structural motif.

Biomarkers of Exposure and Metabolite Profiling in Pharmacological Studies

Understanding the metabolic fate of a drug is a critical aspect of pharmacology. Metabolite profiling helps in identifying the biotransformation products of a drug in the body, which can provide insights into its efficacy, toxicity, and potential drug-drug interactions. In the context of drugs containing a benzofuran moiety, acetic acid derivatives can be significant metabolites.